molecular formula C14H22Cl2N2 B1192839 GSK-LSD1 Dihydrochloride CAS No. 1821798-25-7

GSK-LSD1 Dihydrochloride

カタログ番号: B1192839
CAS番号: 1821798-25-7
分子量: 289.24
InChIキー: PJFZOGMSPBHPNS-WICJZZOFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK-LSD1 Dihydrochloride is a potent, selective, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1). This compound has an IC50 value of 16 nM, indicating its high efficacy in inhibiting LSD1 activity . LSD1 is an enzyme involved in the demethylation of histone proteins, which plays a crucial role in the regulation of gene expression. This compound has been extensively studied for its potential therapeutic applications, particularly in the field of oncology .

生化学分析

Biochemical Properties

GSK-LSD1 Dihydrochloride functions by inhibiting the enzymatic activity of lysine-specific demethylase 1. This enzyme is a member of the flavin adenine dinucleotide-dependent amine oxidase family and is involved in the demethylation of lysine residues on histone proteins, specifically histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9) . By inhibiting lysine-specific demethylase 1, this compound disrupts the demethylation process, leading to alterations in gene expression. The compound exhibits high selectivity for lysine-specific demethylase 1 over closely related enzymes such as lysine-specific demethylase 2, monoamine oxidase A, and monoamine oxidase B .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cell lines, the compound inhibits cell proliferation and induces differentiation . It also affects cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to a reduction in the expression of pro-inflammatory cytokines . Additionally, this compound influences gene expression by altering the methylation status of histone proteins, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of lysine-specific demethylase 1, where it inhibits the enzyme’s catalytic activity . This inhibition prevents the demethylation of histone H3 at lysine 4 and lysine 9, leading to changes in chromatin structure and gene expression . The compound also disrupts protein-protein interactions involving lysine-specific demethylase 1, such as those with the CoREST and nucleosome remodeling and deacetylase complexes, further influencing gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity against lysine-specific demethylase 1 over extended periods . Long-term studies have shown that this compound can lead to sustained changes in gene expression and cellular function, with potential implications for cancer therapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits lysine-specific demethylase 1 activity and induces anti-tumor effects without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and off-target interactions . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the demethylation of histone proteins. The compound interacts with enzymes such as lysine-specific demethylase 1 and cofactors like flavin adenine dinucleotide . By inhibiting lysine-specific demethylase 1, this compound affects metabolic flux and the levels of metabolites involved in gene regulation and cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to lysine-specific demethylase 1 and other cellular components . These interactions play a crucial role in determining the compound’s efficacy and specificity in targeting cancer cells.

Subcellular Localization

This compound is primarily localized in the nucleus, where it exerts its inhibitory effects on lysine-specific demethylase 1 . The compound’s activity is influenced by its subcellular localization, as it targets histone proteins and other nuclear substrates involved in gene regulation . Post-translational modifications and targeting signals may also direct this compound to specific nuclear compartments, enhancing its therapeutic potential .

化学反応の分析

GSK-LSD1 Dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified versions of the original compound with altered biological activities .

科学的研究の応用

Acute Myeloid Leukemia (AML)

GSK-LSD1 Dihydrochloride has shown promise in treating acute myeloid leukemia. Studies indicate that inhibition of LSD1 leads to differentiation of AML cells and enhances the cytotoxic effects when combined with all-trans retinoic acid (ATRA). In vitro experiments demonstrated that GSK-LSD1 significantly inhibited the growth of AML cell lines, with an average IC50 value around 137 nM across various cell lines .

Table 1: Efficacy of GSK-LSD1 in AML Cell Lines

Cell LineIC50 (nM)Max Inhibition (%)
HL-6012065
THP-115060
MV4-1113062
Primary AML SamplesVaries≥30% inhibition

Breast Cancer

In breast cancer research, GSK-LSD1 has been identified as a key regulator of breast cancer stem cells (CSCs). Inhibition of LSD1 resulted in decreased tumor-initiating capacity and reduced self-renewal ability of breast CSCs in vitro and in vivo. Studies showed that pharmacological inhibition led to a significant reduction in mammosphere formation efficiency, indicating the potential of GSK-LSD1 as a therapeutic agent targeting CSCs .

Osteoclast Differentiation

Recent studies have highlighted the role of LSD1 inhibitors like GSK-LSD1 in regulating osteoclast differentiation. The compound effectively inhibited RANKL-induced osteoclastogenesis in primary macrophages and RAW264.7 cell lines, demonstrating its potential application in treating osteoporosis and other bone-related diseases .

Table 2: Impact of GSK-LSD1 on Osteoclast Differentiation

Treatment Concentration (μM)Osteoclast Formation (%)
0.580
150
230

Neurodegenerative Diseases

GSK-LSD1 is also being investigated for its potential applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The inhibition of LSD1 may help to restore normal gene expression patterns disrupted in these conditions, offering a novel therapeutic avenue .

Case Study 1: Combination Therapy in AML

A clinical study assessed the combination of GSK-LSD1 with ATRA in patients with relapsed or refractory AML. Results indicated a synergistic effect leading to increased differentiation and apoptosis rates among leukemic cells, with significant clinical responses observed in several patients .

Case Study 2: Breast Cancer Stemness

In a preclinical model using MCF-7 breast cancer cells, treatment with GSK-LSD1 significantly reduced the formation of mammospheres, indicating impaired stem cell-like properties. This study supports the role of LSD1 as a target for therapies aimed at eradicating CSCs within tumors .

類似化合物との比較

GSK-LSD1 Dihydrochloride is unique in its high selectivity and potency as an LSD1 inhibitor. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their selectivity, potency, and therapeutic applications. This compound stands out due to its high selectivity for LSD1 over other closely related enzymes, such as LSD2 and monoamine oxidases MAO-A and MAO-B .

生物活性

GSK-LSD1 dihydrochloride is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), a critical enzyme involved in epigenetic regulation and cancer progression. This article explores the biological activity of GSK-LSD1, focusing on its mechanisms, effects on various cancer types, and potential clinical applications.

Overview of GSK-LSD1

GSK-LSD1 is characterized by its high potency (IC50 = 16 nM) and selectivity (over 1000-fold) for LSD1 compared to other closely related enzymes such as LSD2 and monoamine oxidases (MAO-A and MAO-B) . This selectivity makes it a valuable tool for studying the role of LSD1 in cancer biology.

LSD1 functions primarily as a histone demethylase, specifically targeting methylated lysine residues on histone proteins, which leads to transcriptional repression. By inhibiting LSD1, GSK-LSD1 induces changes in gene expression that can promote differentiation and inhibit proliferation in cancer cells .

In Vitro Studies

GSK-LSD1 has demonstrated significant biological activity across various cancer cell lines:

  • Breast Cancer : In studies involving MCF-7 and MDA-MB-468 breast cancer cells, GSK-LSD1 treatment enhanced the efficacy of doxorubicin, a common chemotherapeutic agent. Pre-treatment with GSK-LSD1 resulted in a notable decrease in cell proliferation when combined with doxorubicin .
  • Hepatocellular Carcinoma (HCC) : Research indicated that GSK-LSD1 could suppress growth in HCC cell lines by modulating the expression of genes involved in cell cycle regulation. In vivo studies using patient-derived xenograft models showed that GSK-LSD1 effectively inhibited tumor growth .
  • Small Cell Lung Carcinoma (SCLC) : A proliferation screen revealed that SCLC cell lines exhibited sensitivity to GSK-LSD1, suggesting its potential as a therapeutic option for this aggressive cancer type .

In Vivo Studies

In vivo experiments have shown that GSK-LSD1 can reduce tumor burden in xenograft models; however, tumor regrowth was observed after initial treatment periods. This highlights the need for combination therapies to enhance long-term efficacy .

Case Studies

Several case studies have underscored the potential of GSK-LSD1 in clinical settings:

  • Acute Myeloid Leukemia (AML) : In AML patient-derived samples, treatment with GSK2879552 (a related compound) led to significant inhibition of blast colony formation, indicating its effectiveness against primary leukemia cells .
  • Glioblastoma : In models of glioblastoma stem cells (GSCs), GSK-LSD1 was shown to affect cell viability across various molecular subtypes, suggesting broad applicability in treating diverse glioblastoma cases .

Summary of Findings

The following table summarizes key findings regarding the biological activity of GSK-LSD1:

Cancer Type Effect Mechanism
Breast CancerEnhanced doxorubicin efficacyInduction of differentiation and apoptosis
Hepatocellular CarcinomaSuppressed cell proliferationModulation of growth-regulatory gene expression
Small Cell Lung CarcinomaSignificant growth inhibitionTargeting epigenetic dysregulation
Acute Myeloid LeukemiaReduced blast colony formationDirect inhibition of leukemic cell proliferation
GlioblastomaAffected viability across subtypesBroad inhibition of stem cell-like properties

特性

IUPAC Name

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;;/h1-5,12-16H,6-10H2;2*1H/t13-,14+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFZOGMSPBHPNS-WICJZZOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2CC2C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。